Ceramide (Egg)

Description

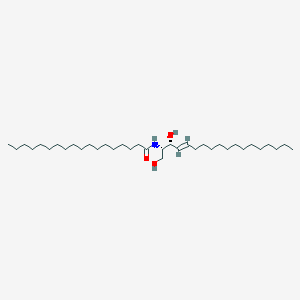

N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.

Properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZWWMEJITOND-NXCSZAMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317818 | |

| Record name | C18-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2304-81-6 | |

| Record name | C18-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C18-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Characterization of Long-Chain Ceramides from Avian Eggs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avian eggs, particularly those of the chicken (Gallus gallus), are a rich source of various lipids essential for embryonic development. Among these lipids, ceramides (B1148491), and specifically long-chain and very-long-chain ceramides (VLCs), play crucial roles not only as structural components of cell membranes but also as bioactive signaling molecules. This technical guide provides a comprehensive overview of the characterization of these long-chain ceramides from avian eggs, detailing their composition, methods for their analysis, and their involvement in key biological pathways. The information presented herein is intended to serve as a valuable resource for researchers in lipidomics, cell biology, and drug development.

Quantitative Data on Long-Chain Ceramides in Avian Eggs

The analysis of avian egg yolks has revealed a predominance of very-long-chain ceramides, particularly those containing saturated fatty acids. While absolute quantification can be challenging and vary between studies, the relative abundance and fatty acid composition provide significant insights into the ceramide profile of avian eggs.

Table 1: Predominant Long-Chain Ceramides Identified in Chicken Egg Yolk

| Ceramide Species | Fatty Acyl Chain | Sphingoid Base | Predominance |

| Cer(d18:1/22:0) | Behenic acid (22:0) | Sphingosine (B13886) (d18:1) | High[1][2][3][4] |

| Cer(d18:1/24:0) | Lignoceric acid (24:0) | Sphingosine (d18:1) | High[1][2][3][4] |

| Cer(d18:1/24:1) | Nervonic acid (24:1) | Sphingosine (d18:1) | Moderate[5][6] |

| Cer(d18:1/23:0) | Tricosanoic acid (23:0) | Sphingosine (d18:1) | Moderate[5] |

| Cer(d18:1/16:0) | Palmitic acid (16:0) | Sphingosine (d18:1) | Present[6][7] |

| Cer(d18:1/18:0) | Stearic acid (18:0) | Sphingosine (d18:1) | Present[6][7] |

| Cer(d18:1/20:0) | Arachidic acid (20:0) | Sphingosine (d18:1) | Present[6] |

Note: The sphingoid base in egg yolk ceramides is predominantly sphingosine (d18:1), with a smaller proportion of dihydrosphingosine (d18:0) also present.[5]

Table 2: Fatty Acid Composition of Ceramides Isolated from Chicken Egg Yolk

| Fatty Acid | Percentage Composition (%) |

| Lignoceric acid (C24:0) | 35.7[5] |

| Behenic acid (C22:0) | 22.7[5] |

| Tricosanoic acid (C23:0) | 15.1[5] |

| Nervonic acid (C24:1) | 13.5[5] |

Note: This table reflects the composition of the total ceramide fraction and highlights the prevalence of very-long-chain saturated and monounsaturated fatty acids.

Experimental Protocols

The accurate characterization of long-chain ceramides from avian eggs requires robust and sensitive analytical methodologies. The following sections detail the key experimental protocols for lipid extraction and analysis.

Lipid Extraction from Egg Yolk using Methyl-tert-Butyl Ether (MTBE)

This protocol is adapted from established methods for lipid extraction from biological matrices and is suitable for obtaining a total lipid extract from avian egg yolk.[3][4]

Materials:

-

Fresh avian egg yolks

-

Methanol (HPLC grade)

-

Methyl-tert-butyl ether (MTBE, HPLC grade)

-

Ultrapure water

-

Internal standards (e.g., C17:0 ceramide)

-

Glass homogenization tubes

-

Sonicator

-

Centrifuge

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh egg yolk (e.g., 100 mg) in a glass tube with a defined volume of cold methanol.

-

Addition of MTBE: Add a larger volume of MTBE to the homogenate. A common ratio is 10:3 (v/v) of MTBE to methanol.

-

Incubation: Vortex the mixture thoroughly and incubate at room temperature for 1 hour with gentle shaking to ensure complete lipid extraction.

-

Phase Separation: Induce phase separation by adding ultrapure water to the mixture. A typical ratio is 1 part water to 4 parts of the MTBE/methanol mixture.

-

Centrifugation: Vortex the mixture again and centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to achieve clear separation of the aqueous and organic phases.

-

Collection of Organic Phase: The upper, organic phase contains the lipids. Carefully collect this phase into a new glass tube.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical technique (e.g., methanol/chloroform mixture for LC-MS).

Analysis of Long-Chain Ceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the separation, identification, and quantification of individual ceramide species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Water with a small percentage of formic acid and ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile/Isopropanol mixture with a small percentage of formic acid and ammonium formate.

-

Gradient: A gradient elution program starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the hydrophobic ceramides.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50 °C) to ensure reproducible retention times.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ions correspond to the [M+H]+ of the target ceramides, and product ions are typically the sphingoid base fragment (e.g., m/z 264.27 for sphingosine).

-

Source Parameters: Optimized for ceramide analysis, including capillary voltage, source temperature, and gas flows.

Analysis of Ceramide Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

To determine the fatty acid composition of the ceramide fraction, the amide bond must be cleaved, and the fatty acids derivatized for GC-MS analysis.

Procedure:

-

Hydrolysis: The isolated ceramide fraction is subjected to acidic or alkaline hydrolysis to release the fatty acids from the sphingoid base.

-

Fatty Acid Methylation: The released fatty acids are converted to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Extraction: The FAMEs are extracted into an organic solvent like hexane.

-

GC-MS Analysis: The extracted FAMEs are analyzed by GC-MS.

-

Column: A polar capillary column (e.g., a wax column) is typically used for the separation of FAMEs.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation patterns are used to identify the individual FAMEs by comparison to a spectral library.

-

Ceramide Signaling Pathways

Ceramides are central molecules in sphingolipid metabolism and act as second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, and differentiation. While specific details of these pathways in avian species are still an active area of research, the fundamental mechanisms are largely conserved across vertebrates.

Ceramide Biosynthesis Pathways

There are three main pathways for the generation of ceramides within the cell: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.

Figure 1: The three major pathways of ceramide biosynthesis.

The de novo pathway begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum. The sphingomyelin hydrolysis pathway involves the breakdown of sphingomyelin, a major component of cell membranes, by sphingomyelinases. The salvage pathway recycles sphingosine, a breakdown product of complex sphingolipids, to form ceramide.

Ceramide-Mediated Apoptosis Signaling

Ceramide is a well-established mediator of apoptosis, or programmed cell death. In avian systems, ceramide has been shown to induce apoptosis in granulosa cells, which is a key process in follicular atresia.[8][9] While a detailed avian-specific pathway is not fully elucidated, a general model of ceramide-induced apoptosis is presented below.

Figure 2: A generalized model of ceramide-mediated apoptosis signaling.

Upon a stress signal, ceramide levels increase and can trigger apoptosis through multiple mechanisms. This includes the activation of protein phosphatases (like PP2A) which inactivate pro-survival pathways, and the activation of stress kinases (like JNK). Ceramide can also directly or indirectly act on the mitochondria to promote the release of cytochrome c, leading to the activation of the caspase cascade and eventual cell death.

Conclusion

Long-chain and very-long-chain ceramides are significant components of the lipid profile of avian eggs, with very-long-chain species such as Cer(22:0) and Cer(24:0) being particularly abundant in chicken egg yolk. Their characterization relies on sophisticated analytical techniques like LC-MS/MS and GC-MS, following efficient lipid extraction. While the precise details of ceramide signaling pathways in avian species are still being unraveled, it is clear that these bioactive lipids play a fundamental role in key cellular processes such as apoptosis, which is crucial for normal embryonic development and tissue homeostasis. Further research into the quantitative distribution of these ceramides across different avian species and the specific components of their signaling pathways will undoubtedly provide valuable insights for both fundamental biology and potential therapeutic applications.

References

- 1. scholars.uky.edu [scholars.uky.edu]

- 2. Quality evaluation and lipidomics analysis of salted duck egg yolk under low-salt pickling process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidomics of the chicken egg yolk: high-resolution mass spectrometric characterization of nutritional lipid families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. mdpi.com [mdpi.com]

- 8. Induction of apoptotic cell death in hen granulosa cells by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Unveiling the Enigmatic World of Egg Yolk Ceramides: A Technical Guide to Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel ceramides (B1148491) from egg yolk. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the untapped potential of these bioactive lipids. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological and experimental processes.

Introduction to Egg Yolk Ceramides

Egg yolk, a rich source of lipids, proteins, vitamins, and minerals, is increasingly being recognized for its potential in the pharmaceutical and cosmetic industries.[1][2][3][4] Among its diverse lipid components, ceramides are gaining attention for their significant biological activities.[5] Ceramides, a class of sphingolipids, are integral components of cell membranes and act as signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[6][7]

Recent lipidomic analyses of chicken egg yolk have identified the presence of several ceramide species, with very-long-chain ceramides such as Cer(d18:1/22:0) and Cer(d18:1/24:0) being prominent.[8][9] An older study also identified a range of fatty acid compositions in egg yolk ceramides, with C24:0, C22:0, C23:0, and C24:1 being the most abundant.[10] The unique composition of egg yolk ceramides suggests they may possess novel biological activities, making them attractive candidates for drug development and nutraceutical applications.

Experimental Protocols

This section outlines the key experimental procedures for the isolation and characterization of ceramides from egg yolk.

Total Lipid Extraction from Egg Yolk

The initial step in isolating ceramides is the efficient extraction of total lipids from the egg yolk matrix. The following protocol is a modification of established methods for lipid extraction.[8][9]

Materials:

-

Fresh chicken egg yolks

-

Deionized water

-

Methyl-tert-butyl ether (MTBE)

-

Sonicator

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Separate fresh egg yolks from the albumen. Weigh 50-80 mg of egg yolk into a glass tube.

-

Homogenization: Add 1 mL of deionized water and 1 mL of methanol to the egg yolk. Sonicate the mixture until a homogenous suspension is formed.

-

Lipid Extraction: Add 2 mL of MTBE to the homogenate. Shake the mixture vigorously for 30 minutes at room temperature.

-

Phase Separation: Centrifuge the sample at 4,000 x g for 30 minutes to separate the aqueous and organic layers.

-

Collection: Carefully collect the upper organic layer, which contains the lipids, using a Pasteur pipette.

-

Drying: Evaporate the solvent from the collected organic layer using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract.

-

Storage: Store the dried lipid extract at -20°C until further processing.

Isolation of Ceramide Fraction by Column Chromatography

Following total lipid extraction, the ceramide fraction is isolated from other lipid classes using column chromatography. This protocol is adapted from general methods for neutral lipid separation.

Materials:

-

Total lipid extract from egg yolk

-

Silica (B1680970) gel (60 Å, 70-230 mesh)

-

Glass chromatography column

-

Solvents: Chloroform (B151607), Acetone (B3395972), Methanol

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Primuline (B81338) spray or iodine vapor for visualization

-

Ceramide standard

Procedure:

-

Column Packing: Prepare a silica gel slurry in chloroform and pour it into the glass column. Allow the silica gel to settle, and then add a layer of sand on top.

-

Sample Loading: Dissolve the dried total lipid extract in a minimal amount of chloroform. Load the sample onto the top of the silica gel column.

-

Elution: Elute the column with a series of solvents of increasing polarity to separate the different lipid classes.

-

Fraction 1 (Neutral Lipids): Elute with chloroform to remove neutral lipids like cholesterol and triglycerides.

-

Fraction 2 (Ceramides and Glycolipids): Elute with a mixture of acetone and methanol (e.g., 9:1 v/v) to collect the fraction containing ceramides and glycolipids.

-

-

Fraction Monitoring: Collect the eluate in fractions and monitor the separation using TLC. Spot a small amount of each fraction onto a TLC plate alongside a ceramide standard. Develop the plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 190:9:1 v/v). Visualize the spots using primuline spray or iodine vapor.

-

Pooling and Drying: Pool the fractions that contain the ceramides (identified by comparing with the standard on the TLC plate). Evaporate the solvent to obtain the enriched ceramide fraction.

Characterization and Quantification by LC-MS/MS

The definitive identification and quantification of individual ceramide species are achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Reconstitute the enriched ceramide fraction in a suitable solvent, such as a mixture of acetonitrile (B52724) and isopropanol.

-

Chromatographic Separation: Inject the sample into the HPLC system. Use a gradient elution program with a mobile phase consisting of water with formic acid (A) and acetonitrile/isopropanol with formic acid (B) to separate the different ceramide species based on their hydrophobicity.

-

Mass Spectrometric Analysis:

-

Ionize the eluted ceramides using ESI in positive ion mode.

-

Perform full scan MS/MS analysis. The precursor ions for each ceramide are selected in the first quadrupole, fragmented in the second, and the product ions are detected in the third.

-

Use Multiple Reaction Monitoring (MRM) for targeted quantification of known ceramide species.

-

-

Data Analysis: Identify individual ceramide species based on their retention times and fragmentation patterns compared to known standards. Quantify the ceramides by integrating the peak areas and comparing them to calibration curves generated with synthetic ceramide standards.

Quantitative Data on Egg Yolk Ceramides

The following table summarizes the identified ceramide species in chicken egg yolk based on available literature. It is important to note that the quantitative values can vary depending on the chicken breed, diet, and analytical methods used.

| Ceramide Species (d18:1 base) | Fatty Acyl Chain | Reference |

| Cer(d18:1/22:0) | Behenic acid (22:0) | [8][9] |

| Cer(d18:1/24:0) | Lignoceric acid (24:0) | [8][9][10] |

| Cer(d18:1/23:0) | Tricosanoic acid (23:0) | [10] |

| Cer(d18:1/24:1) | Nervonic acid (24:1) | [10] |

Visualization of Workflows and Pathways

Experimental Workflow for Ceramide Isolation and Analysis

The following diagram illustrates the overall experimental workflow from egg yolk to the identification of specific ceramide species.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. Frontiers | Recent Advances in Applications of Bioactive Egg Compounds in Nonfood Sectors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Egg yolk lipids: separation, characterization, and utilization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipidomics of the chicken egg yolk: high-resolution mass spectrometric characterization of nutritional lipid families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sphingolipid Composition and Diversity in Chicken Egg Yolk

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicken egg yolk, a vital source of nutrients for embryonic development, possesses a complex and diverse lipid profile. Among these lipids, sphingolipids are emerging as molecules of significant interest due to their dual roles as structural components of cell membranes and as bioactive signaling molecules. This technical guide provides a comprehensive overview of the sphingolipid composition of chicken egg yolk, detailing the various classes, their known concentrations, and the experimental protocols for their analysis. Furthermore, it elucidates the key signaling pathways in which these molecules participate, offering insights for researchers in nutrition, cell biology, and drug development.

Introduction to Egg Yolk Sphingolipids

Sphingolipids are a class of lipids characterized by a sphingoid base backbone. In chicken egg yolk, they are integral to the structure of lipoproteins and are precursors to various signaling molecules.[1] The primary classes of sphingolipids identified in chicken egg yolk include sphingomyelin (B164518), ceramides (B1148491), and a variety of glycosphingolipids. These molecules are not only essential for the structural integrity of membranes but are also involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[1]

Quantitative Sphingolipid Composition of Chicken Egg Yolk

The quantification of sphingolipids in chicken egg yolk is a complex task, with variations observed due to factors such as hen diet and breed. However, lipidomic analyses have provided valuable insights into the relative abundance and concentration of various sphingolipid classes and species.

Table 1: Sphingomyelin (SM) Composition in Chicken Egg Yolk

| Sphingomyelin Species | Fatty Acyl Chain | Relative Abundance |

| SM(d18:1/16:0) | Palmitic Acid (16:0) | Dominant Species[2][3] |

| SM(d18:1/18:0) | Stearic Acid (18:0) | Reported[4] |

| SM(d18:1/24:1) | Nervonic Acid (24:1) | Reported as a predominant species in ceramides derived from sphingomyelin[5] |

Note: Quantitative values in mg/g or specific percentages are not consistently available across the literature. The table reflects the most frequently reported and dominant species.

Table 2: Ceramide (Cer) Composition in Chicken Egg Yolk

| Ceramide Species | Fatty Acyl Chain | Relative Abundance |

| Cer(d18:1/22:0) | Behenic Acid (22:0) | Dominant Species[2][3] |

| Cer(d18:1/24:0) | Lignoceric Acid (24:0) | Dominant Species[2][3] |

| Cer(d18:1/16:0) | Palmitic Acid (16:0) | Reported[5] |

| Cer(d18:1/18:0) | Stearic Acid (18:0) | Reported[5] |

| Cer(d18:1/24:1) | Nervonic Acid (24:1) | Reported[5] |

Note: Dihydroceramides have been reported to be at undetectable levels in some studies.[3]

Table 3: Glycosphingolipid (GSL) Composition in Chicken Egg Yolk

| Glycosphingolipid Class | Specific Species Identified |

| Neutral Glycosphingolipids | |

| Galactosylceramide (GalCer) | The only neutral GSL reported in some studies[6][7] |

| Gangliosides (Acidic GSLs) | |

| GM4 | N-acetylneuraminosylgalactosylceramide (Major ganglioside)[6][7] |

| GM3 | N-acetylneuraminosyl-lactosylceramide (Major ganglioside)[6][7] |

| GD3 | di-N-acetylneuraminosyl-lactosylceramide (Major ganglioside)[6][7] |

Note: Lactosylceramides and sulfatides (B1148509) have been reported to be at undetectable levels in some analyses.[3]

Experimental Protocols

The accurate analysis of sphingolipids from a complex matrix like chicken egg yolk requires robust and validated experimental protocols. The following sections detail the methodologies for lipid extraction and analysis.

Lipid Extraction from Chicken Egg Yolk

Two common and effective methods for the extraction of total lipids, including sphingolipids, from chicken egg yolk are the Folch method and the methyl-tert-butyl ether (MTBE) method.

Protocol 3.1.1: Modified Folch Method

This protocol is a widely used liquid-liquid extraction method for lipids.[8][9]

-

Homogenization: Homogenize 1 gram of fresh egg yolk in a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) to a final volume of 20 mL.

-

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital shaker.

-

Filtration/Centrifugation: Separate the liquid phase by either filtering through a Whatman No. 1 filter paper or by centrifuging the homogenate.

-

Phase Separation: Add 0.2 volumes (e.g., 4 mL for a 20 mL extract) of a 0.9% NaCl solution to the collected liquid phase.

-

Vortexing and Centrifugation: Vortex the mixture for a few seconds and then centrifuge at a low speed (e.g., 2000 rpm) to facilitate the separation of the two phases.

-

Lipid Phase Collection: The lower chloroform phase, which contains the lipids, is carefully collected. The upper aqueous phase can be retained for the analysis of polar molecules like gangliosides.

-

Solvent Evaporation: The collected chloroform phase is dried under a stream of nitrogen or using a rotary evaporator to yield the total lipid extract.

-

Storage: The dried lipid extract is reconstituted in a suitable solvent (e.g., chloroform:methanol 1:1 v/v) and stored at -20°C or below under a nitrogen atmosphere to prevent oxidation.

Protocol 3.1.2: Methyl-tert-butyl Ether (MTBE) Extraction

This method offers a less toxic alternative to chloroform and provides efficient lipid extraction.[1]

-

Sample Preparation: Sonicate 50-80 mg of egg yolk in 1 mL of water and 1 mL of methanol. The methanol should contain appropriate internal standards for quantification.

-

Extraction: Add 2 mL of methyl-tert-butyl ether (MTBE) to the sonicate.

-

Agitation: Shake the mixture vigorously for 30 minutes at room temperature.

-

Phase Separation: Centrifuge the sample at 4,000 x g for 30 minutes.

-

Lipid Phase Collection: Collect the upper organic layer containing the lipids.

-

Drying and Reconstitution: Dry the collected organic layer by centrifugal vacuum evaporation and reconstitute the lipid extract in a solvent suitable for the subsequent analysis (e.g., isopropanol:methanol:dichloromethane for mass spectrometry).

Sphingolipid Analysis

Protocol 3.2.1: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the separation of different lipid classes.

-

Plate Preparation: Use pre-coated HPTLC silica (B1680970) gel 60 plates.

-

Sample Application: Apply the lipid extracts and standards to the plate as bands using an automated applicator.

-

Chromatographic Development:

-

Neutral Sphingolipids (e.g., Ceramides, Galactosylceramide): Develop the plate in a chamber with a solvent system such as chloroform/methanol/water (65:25:4, v/v/v).

-

Acidic Sphingolipids (Gangliosides): Use a solvent system like chloroform/methanol/0.2% aqueous CaCl2 (60:35:8, v/v/v).

-

-

Visualization:

-

Spray the plate with a suitable reagent, such as primuline (B81338) solution (0.01% in acetone/water), and visualize the lipid bands under UV light.

-

Alternatively, for a general visualization of all lipids, a copper sulfate/phosphoric acid charring reagent can be used.

-

-

Quantification: Densitometric analysis of the bands, with comparison to known standards, allows for quantification.

Protocol 3.2.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of individual sphingolipid species.

-

Chromatographic Separation:

-

Utilize a suitable column for lipid separation, such as a C18 reversed-phase column.

-

Employ a gradient elution program with mobile phases typically consisting of mixtures of water, acetonitrile, methanol, and additives like formic acid or ammonium (B1175870) formate (B1220265) to achieve separation of different sphingolipid species.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode for sphingomyelins and ceramides.

-

Perform tandem mass spectrometry (MS/MS) by selecting precursor ions of specific sphingolipid classes and monitoring for characteristic product ions or neutral losses. For example, sphingomyelins are often identified by the characteristic phosphocholine (B91661) headgroup fragment at m/z 184.1.

-

-

Quantification: Incorporate a suite of internal standards (e.g., deuterated or 13C-labeled sphingolipids) into the initial sample extraction to correct for variations in extraction efficiency and instrument response, enabling accurate quantification.

Sphingolipid Signaling Pathways

Sphingolipids from chicken egg yolk can be metabolized into potent signaling molecules that regulate a variety of cellular processes.

The Sphingomyelin-Ceramide Pathway

The hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a key second messenger implicated in cellular stress responses, including apoptosis.[10]

Caption: The Sphingomyelin-Ceramide signaling pathway leading to apoptosis.

The Sphingosine-1-Phosphate (S1P) Pathway

Ceramide can be further metabolized to sphingosine (B13886), which is then phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). S1P is a critical signaling molecule that, in contrast to ceramide, often promotes cell proliferation and survival by binding to a family of G protein-coupled receptors (S1PRs).[11][12]

Caption: The Sphingosine-1-Phosphate (S1P) signaling pathway promoting cell proliferation.

Experimental Workflow for Sphingolipid Analysis

The following diagram illustrates a typical workflow for the analysis of sphingolipids from chicken egg yolk.

Caption: A generalized workflow for the extraction and analysis of egg yolk sphingolipids.

Conclusion

The sphingolipidome of chicken egg yolk is rich and varied, comprising a range of sphingomyelins, ceramides, and glycosphingolipids. While comprehensive quantitative data remains an area for further research, current analytical techniques provide a clear picture of the major species present. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own investigations into this fascinating class of lipids. Understanding the composition and biological roles of egg yolk sphingolipids not only enhances our knowledge of developmental biology but also opens avenues for their application in functional foods and as targets for drug development. The intricate signaling pathways in which these molecules participate underscore their importance beyond simple structural components, highlighting their potential to influence health and disease.

References

- 1. Lipidomics of the chicken egg yolk: high-resolution mass spectrometric characterization of nutritional lipid families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipidomics of the chicken egg yolk: high-resolution mass spectrometric characterization of nutritional lipid families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Mild alkali-stable phospholipids in chicken egg yolks: characterization of 1-alkenyl and 1-alkyl-sn-glycero-3-phosphoethanolamine, sphingomyelin, and 1-alkyl-sn-glycero-3-phosphocholine [agris.fao.org]

- 6. Occurrence of glycosphingolipids in chicken egg yolk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Occurrence of glycosphingolipids in chicken egg yolk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine-1-phosphate promotes the proliferation and attenuates apoptosis of Endothelial progenitor cells via S1PR1/S1PR3/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. imrpress.com [imrpress.com]

Biochemical Properties of Ceramides in Avian Egg Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules and structural components of cell membranes. In the context of avian reproduction, the membranes of the egg—specifically the vitelline membrane surrounding the yolk and the eggshell membranes—are rich in lipids that play pivotal roles in embryonic development, structural integrity, and defense against microbial invasion. This technical guide provides a comprehensive overview of the biochemical properties of ceramides found within these avian egg membranes. It details their structure, fatty acid composition, and potential roles in developmental signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the extraction and quantitative analysis of these lipids and presents key signaling and metabolic pathways in a clear, visual format. While direct quantitative analysis of ceramides within the fibrous egg membranes is a developing area of research, this guide synthesizes current knowledge from analyses of the closely associated egg yolk and general embryonic studies to provide a foundational resource for researchers in the field.

Introduction to Avian Egg Membrane Ceramides

The avian egg is a complex biological system designed to support embryonic development outside the maternal body. Its structure includes two key membranous layers: the vitelline membrane and the eggshell membranes. The vitelline membrane is a proteinaceous layer that encases the yolk, separating it from the albumen[1]. While primarily protein-based, it is also associated with lipids, including sphingomyelin (B164518), a direct precursor to ceramide[1]. The eggshell membranes, situated just inside the calcified shell, are fibrous protein layers that also contain a lipid component, contributing to the egg's barrier function[2].

Ceramides are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond[3]. The length and degree of saturation of this fatty acid chain are key determinants of the ceramide's biophysical properties and its function in cell signaling[4][5]. Studies on chicken egg yolk lipids have revealed a high prevalence of very-long-chain (VLC) ceramides, particularly those containing lignoceric acid (C24:0) and behenic acid (C22:0)[4][6]. Given the intimate contact between the vitelline membrane and the yolk, it is highly probable that the membrane shares a similar ceramide profile, rich in these VLC species.

These ceramides are not merely structural components; they are potent bioactive molecules involved in crucial cellular processes such as apoptosis, cell differentiation, and the establishment of cell polarity during embryonic development[7]. The specific composition of ceramides within the egg membranes likely plays a significant role in protecting the embryo and signaling key developmental events.

Quantitative Data on Ceramide Composition

Direct quantitative data on the ceramide content specifically within the vitelline and eggshell membranes of various avian species is limited in current literature. However, analyses of chicken egg yolk provide the most relevant available data, suggesting a predominance of saturated very-long-chain ceramides.

Table 1: Fatty Acid Composition of Ceramides Isolated from Chicken Egg Yolk

| Fatty Acid | Carbon Chain Length | Percentage of Total Fatty Acids (%) |

| Lignoceric Acid | C24:0 | 35.7 |

| Behenic Acid | C22:0 | 22.7 |

| Tricosanoic Acid | C23:0 | 15.1 |

| Nervonic Acid | C24:1 | 13.5 |

| Other | - | 13.0 |

Data synthesized from Fujino & Momma (1971)[6]. This data pertains to the egg yolk, which is in direct contact with the vitelline membrane.

Experimental Protocols

The following sections detail the methodologies for the isolation of avian egg membranes and the subsequent extraction and quantification of ceramides. These protocols are adapted from established methods for biological tissues and egg components[1][8][9][10].

Isolation of Avian Vitelline Membrane

This protocol is adapted for the clean separation of the vitelline membrane from the yolk and albumen.

-

Egg Dissection: Carefully break the egg and separate the yolk from the albumen.

-

Yolk Rolling: Gently roll the intact yolk on a piece of filter paper to remove most of the adhering albumen.

-

Membrane Puncture and Washing: Puncture the vitelline membrane and allow the yolk contents to drain.

-

Saline Wash: Wash the membrane multiple times with a 0.9% NaCl solution to remove any remaining yolk.

-

Final Rinse: Perform a final rinse with deionized water.

-

Storage: The isolated membrane can be lyophilized or stored at -80°C until lipid extraction.

Lipid Extraction from Egg Membranes (Adapted Folch Method)

Due to the fibrous and protein-rich nature of the vitelline and eggshell membranes, a robust lipid extraction method is required.

-

Homogenization: Homogenize the isolated and weighed membrane tissue (lyophilized or frozen) in a chloroform:methanol (B129727) (2:1, v/v) solution. For every 100 mg of tissue, use 2 mL of solvent.

-

Incubation: Incubate the homogenate at room temperature for 30 minutes with occasional vortexing to ensure complete lipid solubilization.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

-

Lipid Phase Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or isopropanol) for analysis.

Quantification of Ceramide Species by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of different ceramide species[3].

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.2% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

-

Gradient: A gradient from 50% B to 100% B over several minutes to resolve different ceramide species.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for specific detection and quantification of different ceramide species based on their precursor and product ion transitions.

-

Internal Standards: Use of non-endogenous odd-chain ceramides (e.g., C17:0) as internal standards is crucial for accurate quantification.

-

Visualization of Pathways and Workflows

Ceramide Biosynthesis Pathways

Ceramides can be generated through three primary pathways: de novo synthesis, the sphingomyelinase pathway, and the salvage pathway[11]. The sphingomyelinase pathway is particularly relevant for the rapid generation of ceramide from sphingomyelin present in the egg membranes.

Caption: Major pathways of ceramide biosynthesis.

Experimental Workflow for Ceramide Analysis

The process of analyzing ceramides from avian egg membranes involves a series of sequential steps from sample collection to data analysis.

References

- 1. Isolation and Characterization of Chicken Yolk Vitelline Membrane Lipids Using Eggs Enriched With Conjugated Linoleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Lipidomics of the chicken egg yolk: high-resolution mass spectrometric characterization of nutritional lipid families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Ultrastructural changes in the avian vitelline membrane during embryonic development. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Ceramide in Stem Cell Differentiation and Embryo Development: Novel Functions of a Topological Cell-Signaling Lipid and the Concept of Ceramide Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 9. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 11. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

Distribution of Ceramide Species in Avian Egg Compartments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the distribution of ceramide species in the different compartments of avian eggs. The focus is on providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support research and development in related fields.

Introduction to Ceramides (B1148491) in Avian Eggs

Ceramides are a class of sphingolipids that are integral structural components of cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] In the context of avian eggs, which are self-contained environments for embryonic development, the distribution and composition of ceramides and other sphingolipids in the yolk, white (albumen), and eggshell membrane are of significant interest for understanding embryogenesis and for potential applications in biotechnology and pharmacology. The egg provides all necessary nutrients for the developing embryo, and the specific lipid composition, including ceramides, is crucial for this process.

Distribution of Ceramide Species

The current body of research has primarily focused on the lipid composition of the egg yolk, with detailed characterization of its ceramide content. Data on the ceramide species present in the egg white and eggshell membrane are notably scarce.

Egg Yolk

The avian egg yolk is a rich source of lipids, including a diverse array of ceramide species. High-resolution mass spectrometry has enabled the identification and quantification of several distinct ceramide molecules. The predominant ceramide species identified in chicken egg yolk are characterized by long-chain fatty acids.

Table 1: Ceramide Species Identified in Chicken Egg Yolk

| Ceramide Species | Fatty Acyl Chain | Reference(s) |

| Cer(22:0) | Behenic acid | [3][4][5] |

| Cer(24:0) | Lignoceric acid | [3][4][5] |

| N-palmitoyl-sphingosine | Palmitic acid (16:0) | |

| N-stearoyl-sphingosine | Stearic acid (18:0) | |

| N-nervonoyl-sphingosine | Nervonic acid (24:1) | |

| N-alpha-hydroxyeicosanoyl-sphingosine | α-hydroxy-eicosanoic acid (20:0-OH) |

Note: Quantitative data for all listed species is not consistently available across studies. The table reflects the identified species.

A recent lipidomic analysis of boiled chicken egg yolk also identified 50 different ceramide species, highlighting the complexity of the yolk's lipid profile.[6]

Egg White (Albumen)

The egg white is primarily composed of proteins (about 10.5%) and water (about 88.5%), with a very low lipid content.[7][8] To date, specific studies detailing the ceramide composition of avian egg white are lacking in the scientific literature.

Eggshell Membrane

The eggshell membrane is a fibrous structure mainly composed of proteins. It contains a small lipid fraction, estimated to be around 3% of its total composition.[9][10] However, detailed analysis of the ceramide species within this lipid fraction has not been reported.

Experimental Protocols

The following section outlines the key experimental methodologies for the extraction and analysis of ceramides from avian egg compartments, with a focus on the well-established protocols for egg yolk.

Lipid Extraction from Egg Yolk

A common and effective method for extracting lipids, including ceramides, from egg yolk involves the use of methyl-tert-butyl ether (MTBE).

Protocol: MTBE-Based Lipid Extraction

-

Sample Preparation: Homogenize 50-80 mg of egg yolk in 1 mL of deionized water.

-

Internal Standards: Add 1 mL of methanol (B129727) containing appropriate stable isotope-labeled internal standards (e.g., [13C40]ceramide 16:0) to the homogenate.[3]

-

Extraction: Add 2 mL of MTBE to the mixture.

-

Agitation: Shake the mixture vigorously at room temperature for 30 minutes.

-

Phase Separation: Centrifuge the sample to separate the aqueous and organic phases.

-

Collection: Carefully collect the upper organic layer containing the lipids.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a centrifugal vacuum evaporator.

-

Reconstitution: Re-dissolve the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., isopropanol:methanol, 1:1, v/v).[9]

Ceramide Analysis by High-Resolution Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of ceramide species.

Protocol: LC-MS/MS Analysis of Ceramides

-

Chromatographic Separation:

-

Column: Utilize a reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phases: Employ a gradient elution using a binary solvent system, for example:

-

Solvent A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

-

Solvent B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

-

-

Gradient: Program a gradient from a lower to a higher concentration of Solvent B to elute ceramides based on their hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification of known ceramide species or in full scan mode for untargeted analysis.

-

Precursor and Product Ions: For MRM, specific precursor-to-product ion transitions for each ceramide species and internal standard are monitored. The precursor ion is typically the protonated molecule [M+H]+.

-

Visualization of Workflows and Pathways

Experimental Workflow for Ceramide Analysis

The following diagram illustrates the general workflow for the extraction and analysis of ceramides from avian egg yolk.

Ceramide-Related Signaling in Avian Embryonic Development

Ceramides are not merely structural lipids; they are key players in cell signaling. During avian embryogenesis, the metabolism of sphingolipids is tightly regulated. One critical pathway involves the enzymatic conversion of sphingomyelin (B164518) to ceramide by sphingomyelinases (SMases). This process has been shown to be crucial for specific developmental events, such as the epithelial-to-mesenchymal transition (EMT) of neural crest cells.

The following diagram depicts the enzymatic generation of ceramide from sphingomyelin and its role in signaling.

During avian neurulation, the gene SMPD3, which encodes the neutral sphingomyelinase 2 (nSMase2), is expressed in a specific spatiotemporal pattern.[11] This enzyme catalyzes the hydrolysis of sphingomyelin into ceramide, a key step for the mesenchymalization of neural crest cells.[11] This highlights a direct link between the regulated production of ceramide and a fundamental process in embryonic development.

Conclusion and Future Directions

The avian egg yolk is a complex matrix containing a diverse range of ceramide species that are essential for embryonic development. While methodologies for the analysis of yolk ceramides are well-established, a significant knowledge gap exists regarding the ceramide composition of the egg white and eggshell membrane. Future research should aim to characterize the full sphingolipidome of all egg compartments to gain a more complete understanding of their roles in avian biology. Such knowledge will not only advance our understanding of developmental biology but also has the potential to uncover novel bioactive lipids for applications in the pharmaceutical and nutraceutical industries.

References

- 1. lipotype.com [lipotype.com]

- 2. Detection of Intracellular Ceramide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Lipidomics of the chicken egg yolk: high-resolution mass spectrometric characterization of nutritional lipid families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipidomics of the chicken egg yolk: high-resolution mass spectrometric characterization of nutritional lipid families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative Lipidome Analysis of Boiled Chicken Egg Yolk under Different Heating Intensities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Importance of albumen during embryonic development in avian species, with emphasis on domestic chicken | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 9. Frontiers | Advances in eggshell membrane separation and solubilization technologies [frontiersin.org]

- 10. [PDF] Chemical composition of chicken eggshell and shell membranes. | Semantic Scholar [semanticscholar.org]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Structural Elucidation of Glycosylated Ceramides in Chicken Eggs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chicken eggs are a rich source of various lipids, including a class of bioactive compounds known as glycosylated ceramides (B1148491), or glycosphingolipids. These molecules, consisting of a ceramide lipid moiety linked to a carbohydrate, play crucial roles in cell membrane structure and signaling. Their unique composition in natural sources like chicken eggs presents opportunities for nutritional science and drug development. This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of glycosylated ceramides from chicken egg yolk. It details experimental protocols from lipid extraction to advanced analytical techniques and presents quantitative data and relevant biochemical pathways.

Occurrence and Composition of Glycosylated Ceramides in Chicken Eggs

Glycosylated ceramides are a subclass of sphingolipids found in chicken egg yolk. The primary type identified are monohexosylceramides, which consist of a ceramide backbone attached to a single sugar unit, either glucose or galactose.[1] More complex glycosylated ceramides, such as lactosylceramides, have not been detected in significant amounts in some lipidomic studies of chicken eggs.[1]

The ceramide portion itself is heterogeneous, characterized by a sphingoid base (most commonly sphingosine) N-acylated with a fatty acid of varying chain length and saturation.

Quantitative Data

The following table summarizes the composition of major ceramide and hexosylceramide species identified in chicken egg yolk based on lipidomic analyses. The data represents the relative abundance of different N-acyl chains.

| Lipid Species | N-Acyl Chain Composition | Predominant Species | Reference |

| Ceramides (Cer) | C14:0, C16:0, C18:0, C20:0, C22:0, C22:1, C24:0, C24:1 | C16:0, C18:0, C22:0, C24:1 | [2] |

| Hexosylceramides (HexCer) | Primarily C16:0, C18:0, C22:0, C24:0, C24:1 | Not specified | [1] |

Methodologies for Structural Elucidation

The complete structural elucidation of glycosylated ceramides requires a multi-step approach involving efficient extraction, chromatographic separation, and detailed analysis using mass spectrometry and nuclear magnetic resonance spectroscopy.

Experimental Workflow

The overall workflow for the isolation and characterization of glycosylated ceramides from chicken egg yolk is depicted below.

Detailed Experimental Protocols

2.2.1. Lipid Extraction (MTBE Method)

This protocol is adapted from established lipidomics studies.[1]

-

Homogenization: Homogenize 50-80 mg of egg yolk in 1 mL of water and 1 mL of methanol. If quantitative analysis is desired, add an appropriate internal standard (e.g., [13C40]ceramide 16:0) at this stage.[1]

-

Extraction: Add 2 mL of methyl-tert-butyl ether (MTBE) to the homogenate. Vortex the mixture vigorously for 30 minutes at room temperature.

-

Phase Separation: Centrifuge the sample at 4,000 x g for 30 minutes to separate the aqueous and organic layers.

-

Collection: Carefully collect the upper organic layer, which contains the lipids.

-

Drying: Dry the collected organic phase under a gentle stream of nitrogen or by centrifugal vacuum evaporation.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis (e.g., isopropanol:methanol:dichloromethane for mass spectrometry).

2.2.2. Chromatographic Separation (HILIC-HPLC)

To isolate glycosylated ceramides from the total lipid extract, Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective.[3]

-

Column: Use a HILIC column (e.g., silica (B1680970) or amide-based stationary phase).

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with an additive such as 10 mM ammonium (B1175870) formate (B1220265) to improve ionization.

-

Gradient Elution: Start with a high concentration of Mobile Phase A (e.g., 95%) to retain polar lipids. Gradually increase the percentage of Mobile Phase B to elute lipids based on the polarity of their headgroups. Glycosylated ceramides will elute after less polar lipids (like triglycerides and free ceramides) but before more polar phospholipids.

-

Detection: Use an Evaporative Light Scattering Detector (ELSD) for fraction collection or couple the HPLC system directly to a mass spectrometer (LC-MS).

2.2.3. Structural Analysis by Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecule and tandem MS (MS/MS) reveals its structure.

-

Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes. In negative mode, chloride adduction ([M+Cl]-) is common for ceramides and hexosylceramides and provides clear molecular ion peaks.[1]

-

Full Scan MS: Acquire full scan spectra to determine the accurate mass-to-charge ratio (m/z) of the parent ions, allowing for the calculation of the elemental formula.

-

Tandem MS (MS/MS): Select the parent ion of a suspected glycosylceramide and subject it to collision-induced dissociation (CID).

-

Fragmentation Pattern: The fragmentation will yield characteristic product ions. A neutral loss of the hexose (B10828440) unit (162.05 Da) is indicative of a hexosylceramide. The remaining fragment corresponds to the ceramide backbone.

-

Ceramide Structure: Further fragmentation of the ceramide ion reveals the structure of the long-chain base and the N-acyl chain.

-

2.2.4. Structural Analysis by NMR Spectroscopy

NMR spectroscopy is the definitive method for determining the identity of the sugar moiety and the stereochemistry of the glycosidic linkage.[4][5]

-

Sample Preparation: A purified fraction of glycosylceramides (in mg quantities) is required. The sample is dissolved in a deuterated solvent mixture, such as CDCl₃:CD₃OD.

-

1H NMR: The 1D proton NMR spectrum provides initial information. The anomeric proton (H-1 of the sugar) gives a characteristic signal in the region of δ 4.2-4.8 ppm. The coupling constant (³JH1,H2) of this signal is critical:

-

A large coupling constant (~7-8 Hz) indicates a β-anomeric configuration.

-

A smaller coupling constant (~3-4 Hz) indicates an α-anomeric configuration. For galactosylceramide and glucosylceramide, a β-linkage is expected.[6]

-

-

13C NMR: Provides the chemical shift for each carbon atom. The anomeric carbon (C-1) signal appears around δ 100-105 ppm.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the tracing of connections through the entire sugar ring from the anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom, enabling the assignment of all carbon signals in the sugar ring.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for confirming the linkage between the sugar (at H-1) and the ceramide (at C-1 of the sphingoid base).

-

Role in Biochemical Pathways

Ceramides are central hubs in sphingolipid metabolism, serving as precursors for more complex sphingolipids, including sphingomyelin (B164518) and glycosylated ceramides.[7] The balance between ceramide, its glycosylated forms, and other metabolites like sphingosine-1-phosphate (S1P) is critical for regulating cellular processes such as proliferation, apoptosis, and inflammation.[8][9] Understanding the structure of egg-derived glycosylceramides is the first step toward investigating their potential to modulate these pathways.

Generalized Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of ceramide and its conversion to glucosylceramide, a key glycosylated ceramide.

Conclusion

The structural elucidation of glycosylated ceramides from chicken eggs is a rigorous process that relies on the synergistic use of advanced separation and spectroscopic techniques. High-resolution mass spectrometry is indispensable for identifying the lipid components, while NMR spectroscopy is uniquely capable of defining the carbohydrate structure and stereochemistry. A thorough characterization of these molecules is fundamental for assessing the nutritional value of egg-derived lipids and for exploring their potential as bioactive compounds in pharmaceutical and nutraceutical applications. The methodologies outlined in this guide provide a robust framework for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography—Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 6. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 9. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ceramides in Avian Embryonic Development: A Technical Guide

Abstract

Ceramides (B1148491), a class of sphingolipids, are increasingly recognized as critical signaling molecules in the intricate orchestration of embryonic development. In avian models, particularly the chick embryo (Gallus gallus), ceramides play a fundamental role in key developmental processes including the epithelial-to-mesenchymal transition (EMT) of neural crest cells, the establishment of cell polarity, and the induction of apoptosis. This technical guide provides an in-depth analysis of the function of ceramides in these processes, summarizing available data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating sphingolipid metabolism in developmental biology and for professionals in drug development exploring potential therapeutic targets.

Introduction: The Emerging Significance of Ceramides in Embryogenesis

Historically viewed as mere structural components of cell membranes, ceramides are now understood to be potent bioactive lipids that act as second messengers in a multitude of cellular processes.[1] These include cell cycle regulation, differentiation, senescence, and apoptosis.[1][2] The embryonic period is characterized by rapid and precisely controlled cellular proliferation, migration, and differentiation, making it a critical window for the influence of signaling molecules like ceramides.

In the context of avian development, the study of ceramides has provided significant insights into the molecular underpinnings of neurulation and neural crest formation. The neural crest, a transient, multipotent cell population, gives rise to a diverse array of cell types, including neurons and glia of the peripheral nervous system, pigment cells, and craniofacial cartilage and bone. The epithelial-to-mesenchymal transition (EMT) is a crucial step in the delamination and migration of neural crest cells from the neural tube, and recent evidence points to a central role for ceramide signaling in this event.

This guide will explore the molecular mechanisms of ceramide action, focusing on its generation by neutral sphingomyelinase 2 (nSMase2), its downstream signaling pathways, and its ultimate impact on the developing avian embryo.

Ceramide Synthesis and Regulation in the Avian Embryo

The primary pathway for the generation of signaling ceramides during avian embryonic development involves the hydrolysis of sphingomyelin (B164518) by the enzyme neutral sphingomyelinase 2 (nSMase2), which is encoded by the SMPD3 gene.

Spatiotemporal Expression of SMPD3

The expression of SMPD3 is tightly regulated both spatially and temporally during early chick embryogenesis. In situ hybridization studies have revealed that SMPD3 expression is prominent in the developing neural tube, notochord, and migrating neural crest cells. This localized expression pattern suggests a specific role for ceramide production in these tissues during neurulation and neural crest development.

Transcriptional Regulation of SMPD3

The precise expression of SMPD3 in the neural crest is controlled by a network of transcription factors. The SOXE family of transcription factors, specifically SOX9 and SOX10, have been identified as key regulators of SMPD3 expression in migrating neural crest cells. This regulatory relationship underscores the integration of lipid metabolism with the core gene regulatory networks that govern embryonic development.

Functional Roles of Ceramides in Avian Embryonic Development

Ceramides have been implicated in several critical developmental processes in birds, most notably in neural crest EMT and apoptosis.

Epithelial-to-Mesenchymal Transition (EMT) in Neural Crest Cells

The delamination of neural crest cells from the neural tube requires a dramatic change in cell phenotype from epithelial to mesenchymal. This transition involves alterations in cell adhesion, cytoskeleton organization, and migratory capacity. Ceramide, produced by nSMase2, has been shown to be essential for this process.

Immunolabeling studies in chicken embryos have demonstrated a strong enrichment of ceramide on the apical surface of the neural tube, which correlates with the expression of SMPD3. The knockdown of nSMase2 has been shown to impair neural crest EMT, highlighting the necessity of ceramide production for this critical developmental event.

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a fundamental process in development, responsible for the removal of unwanted or damaged cells and the sculpting of tissues and organs. Ceramides are well-established inducers of apoptosis in a variety of cell types. In the context of avian development, ceramide-mediated apoptosis is thought to play a role in the morphogenesis of various structures. For instance, studies on chicken oviduct cells have shown that treatment with a ceramide analog leads to a dose-dependent decrease in cell viability and an increase in apoptotic markers.[3] While direct quantitative data for the early embryo is limited, it is highly probable that ceramide-induced apoptosis is a key mechanism in avian embryogenesis.

Quantitative Data Summary

While the qualitative role of ceramides in avian embryonic development is well-supported, specific quantitative data remains an area of active research. The following tables summarize the available quantitative and semi-quantitative data.

| Parameter | Tissue/Cell Type | Developmental Stage (Hamburger-Hamilton) | Observation | Methodology | Reference |

| SMPD3 Gene Expression | Cranial Neural Crest | HH8+ (pre-migratory) to HH10- (migratory) | Significant enrichment at migratory stages | Transcriptome Profiling, HCR-FISH | [4] |

| Ceramide Localization | Apical Surface of Neural Tube | HH11 | Strong enrichment | Immunolabeling | [4] |

| Neural Crest Migration Area | Midbrain Level | HH9+ | Reduction upon nSMase2 knockdown | Whole-mount Pax7 Immunolabeling and Area Quantification | [4] |

Table 1: Summary of SMPD3 Expression and Ceramide Localization in Chick Embryos.

| Parameter | Cell Type | Treatment | Observation | Methodology | Reference |

| Cell Viability | Chicken Oviduct Cells | C2-Ceramide | Dose-dependent decrease | Not specified in abstract | [3] |

| bcl-2 mRNA Expression | Chicken Oviduct Cells | C2-Ceramide | Decrease | RT-PCR | [3] |

| Bcl-x mRNA Expression | Chicken Oviduct Cells | C2-Ceramide | Increase at 12h post-treatment | RT-PCR | [3] |

| Caspase-3 Expression | Chicken Oviduct Cells | C2-Ceramide | Strong expression in early apoptosis | RT-PCR | [3] |

| Caspase-1 and -9 Transcripts | Chicken Oviduct Cells | C2-Ceramide | Increase in later stages of apoptosis | RT-PCR | [3] |

Table 2: Effects of Ceramide on Apoptosis-Related Markers in Chicken Oviduct Cells.

Signaling Pathways

Ceramides exert their effects through complex signaling cascades. Below are diagrams illustrating the key pathways involved in ceramide-mediated processes in the context of avian embryonic development.

Caption: Transcriptional regulation of ceramide synthesis in avian neural crest cells.

Caption: Ceramide-induced apoptotic signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ceramides in avian embryonic development.

In Ovo Electroporation for Gene Knockdown in Chick Embryos

This protocol is adapted for the knockdown of SMPD3 (nSMase2) using antisense morpholinos.

Materials:

-

Fertilized chicken eggs

-

70% Ethanol

-

Sterile Ringer's solution

-

SMPD3-targeting Morpholino (and control morpholino)

-

Fast Green dye

-

Microinjection needle

-

Platinum electrodes

-

Square-wave electroporator (e.g., TSS20 Ovodyne or ECM 830)

-

Egg incubator (38°C)

Procedure:

-

Incubate fertilized eggs to the desired developmental stage (e.g., Hamburger-Hamilton stage 4 for gastrulation stage electroporation).

-

Clean the eggshell with 70% ethanol.

-

Create a small window in the eggshell to expose the embryo.

-

Inject a solution containing the SMPD3 or control morpholino (typically 1-2 mg/ml) and Fast Green dye into the sub-germinal cavity or the neural tube.

-

Place electrodes on either side of the embryo.

-

Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 10V, 50ms duration with 100ms intervals).

-

Seal the window with tape and re-incubate the egg until the desired stage for analysis.

-

Analyze the effects of knockdown on developmental processes such as neural crest migration by whole-mount immunostaining.

Caption: Workflow for in ovo electroporation in chick embryos.

Immunofluorescence Staining for Ceramide in Chick Embryo Sections

This protocol provides a general guideline for visualizing ceramide distribution.

Materials:

-

Chick embryos

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose (B13894) in PBS

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Blocking solution (e.g., PBS with 1% BSA and 0.1% Triton X-100)

-

Primary antibody against ceramide

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Dissect chick embryos at the desired stage and fix in 4% PFA overnight at 4°C.

-

Wash embryos in PBS and cryoprotect in 30% sucrose in PBS until they sink.

-

Embed embryos in OCT compound and freeze.

-

Section the embedded tissue using a cryostat (e.g., 10-20 µm sections).

-

Mount sections on slides and air dry.

-

Permeabilize sections with PBS containing 0.1% Triton X-100.

-

Block non-specific binding with blocking solution for 1 hour at room temperature.

-

Incubate sections with the primary anti-ceramide antibody overnight at 4°C.

-

Wash sections with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstain with DAPI.

-

Mount coverslips using mounting medium and visualize under a fluorescence microscope.

Quantification of Apoptosis using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Chick embryo sections (prepared as for immunofluorescence)

-

TUNEL assay kit (commercial kits are recommended)

-

Proteinase K

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

Equilibration buffer

-

TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs)

-

Stop/Wash buffer

-

DAPI

-

Fluorescence microscope

Procedure:

-

Prepare embryo sections as described in protocol 6.2.

-

Treat sections with Proteinase K to retrieve antigenic sites.

-

Permeabilize the sections.

-

Incubate sections with equilibration buffer.

-

Apply the TdT reaction mix and incubate in a humidified chamber at 37°C.

-

Stop the reaction by washing with the provided stop/wash buffer.

-

Counterstain with DAPI.

-

Mount and visualize under a fluorescence microscope.

-

Quantify apoptosis by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei) in a defined region of interest.

Conclusion and Future Directions